Cy5-YNE

説明

Contextualization within Cyanine Dye Chemistry

Cyanine dyes are a class of synthetic dyes characterized by a polymethine chain linking two nitrogen atoms, typically incorporated into heterocyclic systems. This conjugated system is responsible for their vibrant fluorescence and high molar extinction coefficients creative-diagnostics.comwikipedia.orgresearchgate.net. Cyanine dyes cover a broad range of the electromagnetic spectrum, from the near-infrared (NIR) to the ultraviolet (UV) wikipedia.org. They have found widespread utility in various fields, including photography, laser technology, analytical chemistry, and notably, biotechnology creative-diagnostics.comwikipedia.org.

In biotechnology, cyanine dyes are extensively used for fluorescence labeling of biomolecules such as nucleic acids and proteins for visualization and quantification creative-diagnostics.comwikipedia.org. They are often preferred over conventional dyes like fluorescein and rhodamines due to their brighter and more stable fluorescence properties creative-diagnostics.comwikipedia.org. Cy5 is a particularly popular cyanine dye that emits fluorescence in the deep red to near-infrared region, with typical excitation and emission maxima around 650 nm and 665-680 nm, respectively abpbio.comcaymanchem.comaatbio.comontosight.ai. This spectral range is advantageous for biological applications as it minimizes interference from autofluorescence of biological samples ontosight.ainih.gov.

Significance of Alkyne Functionalization in Bioorthogonal Systems

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes pcbiochemres.comnih.govacs.orgnews-medical.net. This concept has revolutionized the study of biomolecules in their native environments pcbiochemres.comnih.govacs.org. A key development in bioorthogonal chemistry is "click chemistry," a class of reactions that are highly efficient, selective, and can be performed under mild, aqueous conditions abpbio.comaatbio.comnih.govabpbio.com. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction, involving the robust formation of a triazole ring between an azide and an alkyne abpbio.comacs.orgabpbio.com.

The alkyne functional group is particularly valuable in bioorthogonal chemistry because it is relatively small, stable in biological environments, and largely absent from native biological molecules, making it an ideal handle for selective reactions nih.govacs.orgmdpi.com. Functionalizing a molecule, such as a fluorescent dye, with an alkyne allows it to participate in click reactions with azide-tagged biomolecules abpbio.comabpbio.commedchemexpress.compeptide.com. This enables researchers to specifically label biomolecules that have been metabolically engineered or chemically modified to carry an azide group pcbiochemres.comacs.orgmdpi.com. The resulting covalent bond formed by the click reaction is stable and irreversible abpbio.com.

Evolution of Cy5-YNE as a Research Tool

The development of this compound represents an evolution of the widely used Cy5 fluorophore to be compatible with bioorthogonal labeling strategies. While Cy5 itself has been a staple in fluorescence-based techniques for many years, the introduction of an alkyne group transforms it into a "clickable" probe caymanchem.compeptide.com. This modification allows Cy5 to be site-specifically attached to biomolecules via click chemistry, most commonly the CuAAC reaction with azide-modified targets abpbio.comabpbio.commedchemexpress.compeptide.com.

This alkyne functionalization has significantly expanded the applications of Cy5 in chemical biology. For instance, this compound has been utilized as a reactive dye for labeling amino groups in peptides, proteins, and oligonucleotides medchemexpress.comchemsrc.com. When conjugated to peptides, this compound has been employed as a pH-independent fluorescent probe to study the activity of lysosomal cathepsin proteases in macrophages caymanchem.com. The ability to specifically label biomolecules within complex cellular environments using this compound and click chemistry provides a powerful approach for imaging and studying their localization, dynamics, and interactions with high specificity and minimal background interference abpbio.com. The continuous development of enhanced click chemistry reagents, sometimes incorporating features to improve reaction efficiency, further enhances the utility of alkyne-functionalized dyes like this compound in demanding biological applications aatbio.com.

特性

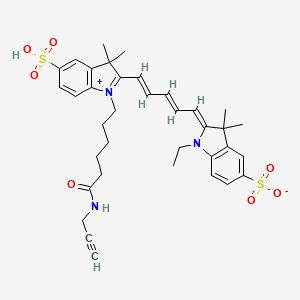

IUPAC Name |

(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H43N3O7S2/c1-7-22-37-34(40)17-13-10-14-23-39-31-21-19-27(48(44,45)46)25-29(31)36(5,6)33(39)16-12-9-11-15-32-35(3,4)28-24-26(47(41,42)43)18-20-30(28)38(32)8-2/h1,9,11-12,15-16,18-21,24-25H,8,10,13-14,17,22-23H2,2-6H3,(H2-,37,40,41,42,43,44,45,46) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCASIAEYVOHMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H43N3O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

693.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cy5-yne and Its Bioconjugates

Strategies for Alkyne Integration into Cyanine Fluorophores

Integrating an alkyne group into cyanine fluorophores like Cy5 allows for subsequent functionalization using click chemistry. This can be achieved through various synthetic routes, including those specifically tailored for oligonucleotide labeling and the creation of water-soluble derivatives.

Phosphoramidite Chemistry for Oligonucleotide Labeling

Phosphoramidite chemistry is a standard method for the solid-phase synthesis of oligonucleotides. nih.govnih.govmedchemexpress.comglenresearch.com Alkyne-modified phosphoramidite building blocks can be incorporated during automated DNA synthesis, allowing for the introduction of an alkyne group at specific positions within the oligonucleotide sequence, such as the 5' terminus or internally. nih.govnih.govglenresearch.com This enables post-synthetic labeling of the oligonucleotide with azide-containing fluorophores, including cyanine dyes, via click chemistry. nih.govnih.gov While some dyes can be incorporated directly during synthesis using modified phosphoramidites, this is limited to dyes stable under the synthesis and deprotection conditions. nih.gov Post-synthetic modification via click chemistry offers an alternative for incorporating a wider range of dyes. nih.gov

Synthesis of Water-Soluble Derivatives with Alkyne Moieties

Many biological applications require fluorescent probes to be water-soluble. Sulfonated cyanine dyes, such as Sulfo-Cyanine5, are inherently more hydrophilic and exhibit good aqueous solubility. interchim.frlumiprobe.com Strategies for synthesizing water-soluble cyanine derivatives with alkyne moieties often involve incorporating sulfonate groups into the cyanine structure. interchim.frlumiprobe.com This enhances their solubility in aqueous buffers, making them suitable for labeling proteins, nanoparticles, and other molecules in aqueous environments. lumiprobe.com While some alkyne-modified cyanine dyes may not be inherently water-soluble, their conjugation to water-soluble molecules like proteins or peptides can be achieved in the presence of organic co-solvents such as DMSO or DMF. lumiprobe.com The introduction of a positively charged ionic core can also increase solubility. rsc.org

Post-Synthetic Modifications via Bioorthogonal Reactions

Bioorthogonal reactions are chemical transformations that can occur within living systems without interfering with native biochemical processes. biotium.comacs.orgresearchgate.netnih.gov The alkyne group on Cy5-YNE is a key handle for such reactions, enabling selective conjugation to biomolecules pre-functionalized with a complementary bioorthogonal group, most commonly an azide. medchemexpress.commedchemexpress.combioscience.co.ukalfagen.com.trmedchemexpress.compeptide.cominterchim.frbiotium.commedchemexpress.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc) Approaches

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as click chemistry, is a widely used bioorthogonal reaction for conjugating alkyne-functionalized molecules like this compound to azide-functionalized biomolecules. medchemexpress.commedchemexpress.combioscience.co.ukalfagen.com.trmedchemexpress.cominterchim.frbiotium.commedchemexpress.combiotium.com This reaction forms a stable 1,2,3-triazole linkage between the two molecules. interchim.frbiotium.combiotium.com CuAAC is known for its high efficiency, regioselectivity, and orthogonality, meaning it does not typically react with functional groups commonly found in biological systems. interchim.fracs.org However, the requirement for a copper catalyst can be a limitation in some biological applications due to potential cytotoxicity. biotium.comacs.orgmcmaster.caacs.org The use of stabilizing ligands can help mitigate concerns regarding copper toxicity and enhance reaction efficiency, although the ratio of catalyst to ligand needs optimization. acs.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Strategies

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click chemistry method that utilizes strained cyclooctynes to react with azides. biotium.commedchemexpress.commcmaster.caacs.orgnih.govacs.org This approach eliminates the need for a potentially cytotoxic copper catalyst, making it particularly valuable for in vivo and live-cell labeling applications. biotium.commcmaster.caacs.orgnih.gov While SPAAC reactions are typically slower than their copper-catalyzed counterparts, they offer a bioorthogonal alternative. acs.org Cy5 derivatives containing strained alkyne groups like DBCO (dibenzocyclooctyne) can participate in SPAAC reactions with azide-modified biomolecules. medchemexpress.comnih.gov This allows for the formation of a stable triazole linkage without the presence of copper ions. nih.gov

Thiol-Yne Click Reactions in Conjugation Chemistry

Thiol-yne click reactions involve the reaction between a thiol group and an alkyne group to form a vinyl sulfide linkage. While less commonly associated with this compound in the provided search results compared to azide-alkyne click chemistry, thiol-yne reactions represent another class of click chemistry that can be utilized in bioconjugation. Some research explores the use of radical thiol-yne coupling for the functionalization of biomolecules, although examples of its application with cyanine dyes in live cells are noted as rare. researchgate.net Metal-free amino-yne click bioconjugation has also been demonstrated for the rapid immobilization of native proteins on surfaces, utilizing activated ethynyl groups. rsc.orgchemrxiv.org This highlights the potential of yne-based reactions in creating functional bioconjugates.

Advanced Synthetic Protocols for Multifunctional this compound Constructs

Advanced synthetic protocols involving this compound focus on creating multifunctional constructs by leveraging its clickable handle in conjunction with other functional groups or molecules. These strategies enable the development of probes, sensors, and delivery systems with tailored properties.

One approach involves the synthesis of dual-labeled or multi-labeled biomolecules where this compound is one of the incorporated labels. This can be achieved through sequential or simultaneous click reactions if the biomolecule is functionalized with multiple orthogonal reactive handles (e.g., an azide and another click chemistry handle or a different reactive group). For instance, dual-colored DNA probes have been prepared using a mixture of two different BCN-fluorophores, including Cy5-BCN, in a single-tube fluorescent labeling reaction via SPAAC. nih.govoup.com Varying the ratios of the two dyes provides a method to prepare DNA probes with unique fluorescent signatures. nih.govoup.com

Another advanced strategy involves incorporating this compound into more complex molecular architectures, such as nanoparticles or polymers, to create multifunctional platforms for imaging, sensing, or therapy. For example, while not exclusively using this compound, studies have demonstrated the conjugation of Cy5.5 (a related cyanine dye) along with targeting ligands like chlorotoxin to superparamagnetic nanoparticles, resulting in multifunctional nanoparticles for combined magnetic resonance and optical imaging with tumor-specific accumulation. acs.org This highlights the potential for integrating alkyne-functionalized cyanine dyes like this compound into such complex systems through click chemistry with azide-modified nanoparticles or linkers.

Furthermore, advanced protocols may involve the synthesis of linkers or intermediate molecules that contain both an alkyne (for reaction with an azide-modified target) and other functionalities. These linkers can introduce additional properties or attachment points to the final Cy5-labeled conjugate. The synthesis of such linkers requires careful design and multi-step organic synthesis.

Research findings indicate that the efficiency of labeling with Cy5-based click chemistry reagents can be influenced by factors such as the nature of the alkyne or azide partner, the reaction conditions, and the local environment of the reaction. For example, studies on labeling DNA with BCN-functionalized fluorophores, including Cy5-BCN, have shown that the degree of labeling must be carefully controlled to achieve optimum fluorescence and avoid fluorescence quenching. nih.govoup.com Solubility issues caused by the hydrophobicity of Cy5 can also impact labeling efficiency, particularly at higher degrees of labeling. nih.govoup.com

Interactive Data Table: Labeling Efficiency of BCN-Functionalized Fluorophores on Azide-Modified DNA (Based on Research Findings nih.govoup.com)

| Fluorophore | Click Chemistry Method | Substrate | Relative Labeling Efficiency (Qualitative) | Notes |

| Cy3-BCN | SPAAC | AHP-DNA | More efficient | Compared to Cy5-BCN and FAM-BCN. nih.govoup.com |

| Cy5-BCN | SPAAC | AHP-DNA | Less efficient | Compared to Cy3-BCN. Potential quenching or solubility issues. nih.govoup.com |

| FAM-BCN | SPAAC | AHP-DNA | Less efficient | Compared to Cy3-BCN. nih.govoup.com |

Note: This table is based on qualitative comparisons presented in the research findings and illustrates the concept of differential labeling efficiency.

The development of advanced synthetic protocols for multifunctional this compound constructs is an ongoing area of research, driven by the need for increasingly sophisticated tools for biological research, diagnostics, and therapeutics.

Spectroscopic Characterization and Mechanistic Investigations of Cy5-yne Systems

Photophysical Processes in Cy5-YNE and Related Cyanines

Cyanine dyes undergo a series of photophysical processes following light absorption, including fluorescence emission, internal conversion, and isomerization cambridge.org. The efficiency of these processes is highly dependent on the molecular structure and the surrounding environment.

Following excitation, cyanine dyes are primarily in the singlet excited state (S1). Deactivation from S1 can occur through fluorescence, internal conversion, or intersystem crossing to the triplet state (T1) cambridge.org. The triplet state is a crucial intermediate in photochemical reactions that can lead to photobleaching cambridge.orgnih.govresearchgate.net. While the quantum yield of triplet state formation is generally low for non-halogenated cyanine dyes, it has been implicated in photobleaching mechanisms researchgate.net. The removal of oxygen can reduce photobleaching but may induce rapid intensity fluctuations (blinking) cambridge.orgnih.gov. Long-lived dark states, potentially lasting milliseconds to seconds, have been identified and can be a source of artifacts in single-molecule spectroscopy cambridge.orgnih.gov. Studies have shown that the triplet state of Cy5 can absorb light, with absorption maxima around 625 nm for the trans triplet state and around 690 nm for the cis triplet state nih.gov. These triplet-state absorptions can overlap significantly with the ground-state absorptions of both isomers nih.gov. Furthermore, there is evidence suggesting an isomerization pathway from the trans-S1 state to the cis-T1 state upon excitation nih.gov. Certain metal ions, such as Mn2+, can promote intersystem crossing to the triplet state of cyanine dyes, leading to accelerated photobleaching and triplet blinking researchgate.net.

Photoinduced Isomerization and Back-Isomerization Dynamics

Environmental and Structural Influences on Fluorescence

The fluorescence properties of cyanine dyes, including this compound, are highly sensitive to their local environment and molecular conformation. This sensitivity can be both a challenge for quantitative measurements and an advantage for sensing applications.

When used for labeling nucleic acids, the fluorescence intensity of cyanine dyes like Cy5 is significantly dependent on the base sequence of the oligonucleotide plos.orgplos.orgnih.govnih.govnih.govunivie.ac.at. This sequence dependence has been observed for both single-stranded and double-stranded DNA nih.govnih.govacs.org. Studies using microarrays have shown that the fluorescence intensity of terminally labeled Cy5 is sensitive to all five bases plos.orgunivie.ac.at. Generally, fluorescence is higher with adjacent purines (Guanine and Adenine) and suppressed by Cytosine plos.orgnih.govunivie.ac.atacs.orgresearchgate.net. For 5'-labeled 5-mers, the fluorescence intensity of Cy5 can drop by two-thirds over the range of all possible sequences plos.orgunivie.ac.atresearchgate.net. This sequence dependence is thought to be related to the ability of nucleobases to modulate the dye's photophysical properties, potentially by affecting rotational isomerization nih.govacs.orgresearchgate.net. Purine stacks in single-stranded DNA are more rigid than pyrimidine stacks, which may enhance the ability of adjacent bases to hinder rotational isomerization plos.org.

The fluorogenic behavior of cyanine dyes is intimately linked to their molecular conformation, particularly the ability of the polymethine chain to undergo torsional motions mdpi.com. In non-viscous solutions, facile rotation in the excited state can lead to fluorescence quenching mdpi.com. When the dye is in a more rigid environment or its rotation is sterically hindered, the fluorescence quantum yield increases mdpi.com. This principle underlies the use of cyanine dyes as probes for detecting changes in viscosity or molecular conformation oup.comosti.gov. For example, the conformational change in the excited state from a planar ground state to a highly twisted excited state is the basis for the sensing mechanism of some cyanine dyes upon binding to nucleic acids, where the binding restricts rotation and enhances fluorescence mdpi.com. The attachment of bulky substituents, such as proteins or nucleic acids, can significantly impact the dye's photophysical properties by affecting the dynamics of cis-trans isomerization cambridge.org. Conformational restraints built into the cyanine structure can also influence photoisomerization and fluorescence properties acs.orgrndsystems.com.

Metal-Enhanced Fluorescence (MEF) is a phenomenon where the fluorescence of a fluorophore is increased when placed in close proximity to metallic nanostructures, typically noble metals like silver or gold nih.govacs.orgscience.govsetabiomedicals.commdpi.com. This enhancement is attributed to the interaction of the fluorophore's excited state with the surface plasmons of the metal nanoparticles acs.orgsetabiomedicals.com. MEF can lead to an increase in the fluorophore's radiative decay rate and quantum yield, while often reducing its fluorescence lifetime setabiomedicals.commdpi.com. Studies have demonstrated MEF with Cy5, showing significant fluorescence enhancement when Cy5-labeled molecules are near silver island films or gold nanorods nih.govnih.govresearchgate.netlabmedica.com. The enhancement is dependent on the distance between the fluorophore and the metal surface, with optimal distances typically ranging from 5 to 90 nm mdpi.comresearchgate.net. MEF has been explored to increase the sensitivity of detection methods, such as DNA microarrays and lateral flow immunoassays, utilizing Cy5 conjugates nih.govnih.govlabmedica.com. The steric stabilization of the dye upon conjugation to nanoparticles can also contribute to enhanced fluorescence acs.org.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound (Cy5 alkyne) | 91757884 nih.gov |

| Cy5 | 71581543 nih.gov |

| Cy3 | 148310 nih.gov |

| Thiazole Orange (TO) | 6451181 mdpi.com |

| AF647 | Not found in search results |

| Sulfo-Cyanine7 (SCy7) | Not found in search results |

| IRdye 800 | Not found in search results |

| DY547 | Not found in search results |

| DY647 | Not found in search results |

| Cy5B-trisulfo, NHS | Not found in search results |

| IR795 | Not found in search results |

| DiSC2(3) | 92115 science.gov |

| DiSC2(5) | 92116 science.gov |

| DiSC2(7) | 92117 science.gov |

| CydtPy | Not found in search results |

| Cyclooctatetraene (COT) | 6435 researchgate.net |

| Nitrobenzyl alcohol (NBA) | 61040 researchgate.net |

| Trolox | 40634 researchgate.net |

| Fluorescein | 3078 researchgate.netscience.gov |

| Rhodamine B (RhB) | 8431 science.gov |

| Dichlorofluorescein (DCF) | 7466 science.gov |

| Dibromofluorescein (DBF) | 10706 science.gov |

| Diiodofluorescein (DIF) | 10707 science.gov |

| Thrombin-binding aptamer (TBA) | Not found in search results |

| Thrombin | Not found in search results |

Data Tables

While specific quantitative data points for this compound itself were limited in the search results beyond its excitation/emission maxima, research on Cy5 and related cyanines provides insights into typical behaviors. Below is a conceptual representation of how data could be presented in interactive tables if more specific this compound data were available.

Table 1: Influence of Environment on Cyanine Dye Fluorescence (Conceptual)

| Dye | Environment | Relative Fluorescence Intensity | Notes |

| Cy5 | Non-viscous solution | Low | Facile isomerization quenching mdpi.com |

| Cy5 | Viscous solution | Higher | Restricted isomerization mdpi.com |

| Cy5 | Bound to DNA/RNA | Significantly Higher | Restricted rotation upon binding mdpi.com |

| Cy3 | Bound to DNA (example) | Varies by sequence plos.orgnih.gov | Sequence-dependent effects plos.orgnih.gov |

Table 2: Sequence Dependence of Cy5 Fluorescence on DNA (Conceptual, based on Cy5 data)

| Adjacent DNA Base (5' end) | Relative Fluorescence Intensity |

| Guanine (G) | High plos.orgnih.govunivie.ac.atacs.org |

| Adenine (A) | High (often slightly lower than G) plos.orgnih.govunivie.ac.atacs.org |

| Thymine (T) | Lower nih.govacs.org |

| Cytosine (C) | Lowest plos.orgnih.govunivie.ac.atacs.org |

Table 3: Metal-Enhanced Fluorescence of Cy5 (Conceptual, based on Cy5 data)

| Metal Nanostructure | Distance from Cy5 | Fluorescence Enhancement Factor (Example) |

| Silver Island Films | ~10 nm optimal researchgate.net | Up to 28-fold reported for Cy5 on DNA arrays nih.gov |

| Gold Nanorods | Optimal range (5-90 nm) mdpi.com | Significant enhancement observed nih.govlabmedica.com |

Effects of Molecular Conformation on Fluorogenic Behavior

Advanced Spectroscopic Techniques for Elucidating this compound Behavior

Advanced spectroscopic techniques offer high sensitivity and temporal resolution, making them suitable for studying the complex behavior of fluorescent molecules, including aspects like diffusion, conformational changes, and energy transfer. While this compound is known as a clickable fluorescent probe fishersci.ptlabsolu.ca, detailed spectroscopic investigations focusing solely on the this compound molecule itself using certain advanced techniques are not extensively documented in the provided search results. However, studies on the parent Cy5 fluorophore and its conjugates provide a strong foundation for understanding the potential applications and insights that could be gained from applying these techniques to this compound systems.

Fluorescence Correlation Spectroscopy (FCS)

Fluorescence Correlation Spectroscopy (FCS) is a powerful technique used to study the dynamics of fluorescent particles, such as diffusion, concentration, and molecular interactions, at very low concentrations by analyzing fluctuations in fluorescence intensity within a small observation volume labsolu.ca. FCS measurements can characterize the diffusion time of fluorescent molecules, which is related to their size and the viscosity of the medium.

Studies utilizing the Cy5 fluorophore have demonstrated the utility of FCS in biological systems. For instance, FCS has been used to investigate the hydrodynamic and photophysical properties of Cy5-labeled molecules and their interactions. FCS measurements have revealed interactions between proteins and red fluorescent dyes like Cy5, showing changes in diffusion time upon binding, indicating transient interactions nih.gov. FCS has also been applied to study the binding of Cy5-labeled antigens to phage particles, allowing for the detection of specific interactions and the determination of diffusion times for the free antigen and the antigen-bound phage complex uni.lu. The technique can also provide insights into the photophysical processes of cyanine dyes, such as photoinduced isomerization and transitions between singlet and triplet states, by analyzing fluorescence fluctuations fishersci.ca.

While these examples highlight the capabilities of FCS in studying systems involving the Cy5 fluorophore, specific research findings detailing the application of FCS directly to unconjugated this compound to characterize its diffusion or interactions were not found within the scope of the provided search results. Applying FCS to this compound could potentially provide data on its diffusion coefficient in different environments and its behavior upon engaging in click chemistry reactions or interacting with other molecules.

Single-Molecule Spectroscopy Methodologies

Single-molecule spectroscopy methodologies allow for the observation and characterization of individual molecules, providing insights that are often obscured in ensemble measurements due to averaging. These techniques can reveal dynamic heterogeneity, rare events, and complex reaction pathways at the molecular level. Cy5 has been frequently utilized in single-molecule spectroscopic applications, often as a fluorescent probe or a FRET acceptor sigmaaldrich.com.

Single-molecule fluorescence experiments have been instrumental in understanding the photophysical complexities of the Cy5 fluorophore, such as trans-cis isomerization and transitions to triplet states, which can lead to temporary dark or dim states in fluorescence intensity traces sigmaaldrich.comlabsolu.ca. These studies have shown that the spectral properties of different states (e.g., cis ground state, triplet states) can overlap with the ground-state absorption of the trans isomer, impacting excitation efficiency and observed fluorescence intensity sigmaaldrich.com. Optical switching of individual immobilized Cy5 molecules between fluorescent and non-fluorescent states using alternating excitation wavelengths has also been demonstrated labsolu.ca.

Furthermore, Cy5 is a common acceptor dye in single-molecule Förster Resonance Energy Transfer (smFRET) experiments, often paired with a donor dye like Cy3 nih.govcenmed.comnih.gov. smFRET applied to Cy5-labeled biomolecules, such as DNA or proteins, allows for the monitoring of conformational changes and interactions by measuring the distance-dependent energy transfer efficiency between the donor and acceptor fluorophores nih.govcenmed.comnih.gov. For example, smFRET has been used to study DNA contraction during protein scanning using Cy3 and Cy5 labeled DNA ends nih.gov, and to establish distance parameters in RNA nanoparticles labeled with Cy3 and Cy5 cenmed.com.

Although the application of single-molecule techniques to Cy5 conjugates is well-established, specific research findings detailing single-molecule spectroscopic studies focused solely on the intrinsic photophysical behavior or reaction dynamics of the this compound molecule itself were not identified in the provided search results. Such studies could potentially explore how the alkyne modification influences the photophysics of the Cy5 core at the single-molecule level or directly observe click reactions involving single this compound molecules.

Computational and Theoretical Frameworks for Cy5-yne Research

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are widely used to investigate the electronic structure, geometry, and spectroscopic properties of organic dyes, including cyanine derivatives. These methods can provide valuable information about absorption and emission wavelengths, transition dipole moments, and the impact of structural modifications.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and condensed phases. TD-DFT extends this to study excited states and is commonly applied to calculate the electronic absorption and emission spectra of molecules.

For cyanine dyes like Cy5 and its derivatives, DFT and TD-DFT calculations have been employed to explore their optical properties. Studies have theoretically investigated the optical properties of Cy5 and halogenated Cy5 derivatives using the TD-DFT method. researchgate.netresearchgate.net These calculations involved optimizing the ground state geometries of the molecules. researchgate.netresearchgate.net Based on the optimized structures, TD-DFT calculations were performed to compute vertical singlet excitation energies and predict absorption spectra. researchgate.netresearchgate.net Different exchange and correlation functionals have been considered in these calculations. researchgate.net The choice of solvent model, such as the polarizable continuum model (PCM), has also been shown to influence the calculated spectra. researchgate.net

TD-DFT can sometimes overestimate transition energies for cyanine dyes, but it can still yield consistent results, which can potentially be corrected by linear regression or other models. nih.gov The accuracy of TD-DFT results can be significantly affected by the phase (gas or solution) in which the system is studied, highlighting the importance of considering conformational mobility. researchgate.net

Analysis of Substituent Effects on Spectroscopic Characteristics

Computational studies using DFT and TD-DFT have been instrumental in understanding how different substituents on cyanine dyes affect their spectroscopic characteristics. For Cy5, these methods have been used to determine the impact of electron-donating and electron-withdrawing substituents on properties such as solvation, static dipole moments, and transition dipole moments. researchgate.net

The inclusion of substituents can significantly influence the solvation energy of Cy5, with electron-withdrawing substituent pairs potentially leading to more negative solvation energies, suggesting increased solubility. researchgate.net While the transition dipole moment of Cy5 may remain relatively unaffected by substitution, certain substituent combinations, particularly pairs of electron-donating and electron-withdrawing groups, can enhance the static dipole difference. researchgate.net This increase in static dipole difference has been correlated with the sum of the Hammett constants of the substituents. researchgate.net Halogen substituents on Cy5 derivatives have been shown to lower vertical excitation energies, resulting in a red-shift of the maximum absorption wavelength. researchgate.netresearchgate.net

Molecular Dynamics Simulations in Cy5-YNE Contexts

Molecular Dynamics (MD) simulations are computational methods used to simulate the physical movements of atoms and molecules over time. These simulations provide insights into the dynamic behavior, conformational flexibility, and interactions of molecules in various environments, including solutions and biological systems.

MD simulations have been employed to study the behavior of cyanine dyes, including Cy5, particularly in the context of their interactions with biomolecules like DNA. nih.govnih.govumich.eduresearchgate.net These simulations can help estimate the spatial distributions of dyes and their likelihood of collisional contact with other molecules. nih.gov For instance, MD simulations have been used to study Cy5 attached to DNA structures, providing insights into dye orientations and interactions with the DNA backbone. nih.govnih.govresearchgate.net The flexible nature of the linkers used to attach dyes to biomolecules can be considered in these simulations. nih.gov MD simulations can also capture experimental results related to dye behavior. researchgate.net

Predictive Modeling and Machine Learning Approaches in Cyanine Dye Design

Predictive modeling and machine learning (ML) approaches are increasingly being applied in chemistry to accelerate the design and discovery of new molecules with desired properties. These methods can build models based on existing data to predict properties of new or untested compounds, reducing the need for extensive experimental synthesis and characterization.

Machine learning regression analysis has been used to predict the wavelength of maximum absorption for different cyanine dyes based on molecular features. nsf.gov This demonstrates the potential of ML in predicting spectroscopic properties of this class of dyes. ML models can be trained to predict various photophysical properties of organic dyes, including absorption wavelengths, emission wavelengths, and quantum yields. aip.orgaip.orgresearchgate.net These models can potentially serve as an alternative or complementary approach to traditional quantum chemical methods like DFT for estimating photophysical properties, offering speed and accuracy. aip.orgaip.orgresearchgate.net Hybrid ensemble models based on machine learning have shown high accuracy in predicting these properties for large datasets of organic materials, including cyanine dyes. aip.orgaip.orgresearchgate.net This suggests that ML can be a powerful tool for the quick and accurate identification of new fluorescent organic dyes with tailored photophysical characteristics. aip.orgaip.org

Applying these predictive modeling and machine learning techniques to this compound could involve building models that correlate structural features of alkyne-modified cyanine dyes with their spectroscopic properties, reactivity, or other relevant characteristics. This could aid in designing this compound derivatives with optimized properties for specific applications.

Theoretical Insights into Bioorthogonal Reactivity of Alkyne Moieties

The alkyne functional group in this compound is particularly relevant in the context of bioorthogonal chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), also known as copper-free click chemistry. Theoretical studies provide crucial insights into the reactivity of alkynes in these reactions.

Theoretical and mechanistic studies have inspired the design of cyclooctyne compounds, a class of strained alkynes, for rapid and selective reactions with azides under biocompatible conditions. nih.gov The strain in cyclic alkynes, such as cyclooctynes, is key to their enhanced reactivity in SPAAC reactions compared to unstrained, linear alkynes. nih.govrsc.orgrsc.orgmdpi.com Theoretical investigations using conceptual DFT have explored the electrophilic and nucleophilic character of bent triple bonds in strained alkynes, revealing increased reactivity with greater bending distortion. rsc.org These studies help explain the reactive nature of strained cyclic alkynes like cyclooctynes and cycloheptynes in click reactions. rsc.org Computational studies confirm the low reaction barriers in cycloadditions involving cyclic alkynes. rsc.org

The alkyne moiety in this compound, depending on its specific chemical environment and whether it is part of a strained ring system or a linear chain, will exhibit reactivity that can be understood and predicted through theoretical calculations. These calculations can help assess the alkyne's propensity to participate in bioorthogonal reactions and how its local environment within the Cy5 conjugate influences this reactivity. The design of cyclooctyne derivatives with improved properties like solubility and reaction kinetics has been aided by computational studies. nih.govrsc.orgmdpi.com

Applications of Cy5-yne in Advanced Biological Research Methodologies

Site-Specific Labeling of Biomolecules via Bioorthogonal Conjugation

Bioorthogonal chemistry involves reactions that can occur within complex biological environments with minimal interference from native biological processes. rsc.orgnih.govnih.gov The alkyne group of Cy5-YNE is a key component in such reactions, enabling the selective labeling of biomolecules that have been functionalized with a complementary bioorthogonal handle, such as an azide. medchemexpress.compeptide.com This site-specific labeling is crucial for understanding the function, localization, and interactions of biomolecules in living systems.

Oligonucleotide and Nucleic Acid Functionalization

This compound is employed for the fluorescent labeling of oligonucleotides and nucleic acids. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com This functionalization is essential for various molecular biology applications, including DNA sequencing, qPCR, and fluorescence in situ hybridization (FISH). medchemexpress.comresearchgate.netoup.com Labeling oligonucleotides with Cy5 allows for their detection and tracking in biological samples. Studies have shown that the fluorescence intensity of Cy5-labeled DNA can be influenced by the adjacent nucleotide sequence. researchgate.net For instance, 5'-guanine can positively affect Cy5 fluorescence, while pyrimidines may lead to lower intensity. researchgate.net

Table 1: Influence of 5'-Nucleotide on Cy5 Fluorescence Intensity in Labeled Oligonucleotides

| 5'-Nucleotide | Effect on Cy5 Fluorescence Intensity |

| Guanine | Positive effect |

| Pyrimidines | Lower intensity |

Enzymatic methods can be used to incorporate modified nucleotides containing azide groups into DNA or RNA, which can then be labeled with alkyne-functionalized dyes like Cy5.5-alkyne via click chemistry. nih.govoup.com This approach allows for the creation of densely labeled fluorescent nucleic acid probes with controlled label density. oup.com

Peptide and Protein Labeling Strategies

The alkyne functionality of this compound makes it suitable for labeling peptides and proteins, typically through reaction with azide-modified biomolecules. medchemexpress.commedchemexpress.commedchemexpress.com This is particularly useful for studying protein localization, interactions, and post-translational modifications like palmitoylation. medchemexpress.commdpi.com Site-specific chemical labeling of proteins with small fluorescent molecules, such as this compound, offers advantages over larger fluorescent protein tags, including smaller size and ease of synthesis. researchgate.netacs.org

Strategies for protein labeling include incorporating bioorthogonal groups into proteins through genetic code expansion or using enzymatic methods. mdpi.comresearchgate.netnih.gov For example, metabolic labeling of cells with alkynylated fatty acids, like 15-hexadecynoic acid (15-YNE), allows for the detection of protein palmitoylation by subsequent click reaction with azide-functionalized fluorophores such as Cy5.5-azide. mdpi.com While this method is effective, the fluorescence signal from labeled proteins can be superimposed by labeled lipids, necessitating separation techniques like protein precipitation and lipid extraction. mdpi.com

This compound has also been used as a pH-independent fluorescent probe conjugated to peptides for studying the activity of lysosomal cathepsin proteases in infected macrophages. caymanchem.com Dual-labeling strategies involving Cy5 or SulfoCy5.5 have been employed for peptide-based probes in cancer imaging, demonstrating preserved target binding affinity after labeling. mdpi.com

Functionalization of Nanomaterials and Bioconjugates

This compound can be used to functionalize nanomaterials and create fluorescent bioconjugates. medchemexpress.comscience.govuni-marburg.de The click chemistry compatibility of this compound allows for its attachment to nanoparticles or other biomolecules that have been appropriately modified with azide groups. This functionalization is valuable for developing advanced probes for bioimaging, sensing, and targeted delivery applications. rsc.orgscience.govrsc.org

For instance, nanoparticles can be functionalized with polymers containing bioorthogonal groups, which then serve as anchors for conjugating biomolecules or fluorescent dyes like this compound. uni-marburg.dersc.org This creates stable bioconjugates suitable for use in complex biological environments. acs.org Gold nanoparticles functionalized with fluorophores, including Cy5, have been explored for enhanced emission in fluorescence imaging. uni-marburg.de

Multiplexed Labeling and Multicomponent System Design

The bioorthogonal nature of click chemistry, facilitated by compounds like this compound, is instrumental in developing multiplexed labeling strategies. nih.govgoogle.com By using orthogonal bioorthogonal reactions, multiple targets within a single sample can be labeled simultaneously or sequentially with different fluorescent dyes. nih.govacs.org

Cy5, as a fluorophore component, is frequently used in multiplexed assays. For example, in PCR-based detection assays for respiratory pathogens, hydrolysis probes labeled with different fluorophores, including Cy5, are used to detect multiple target sequences in separate wells or within the same reaction. nih.gov Combining different bioorthogonal reactions, such as azide-alkyne cycloaddition (using this compound or similar alkyne/azide dyes) with other orthogonal click chemistries like tetrazine ligation, allows for multi-color fluorescent labeling of different biomolecules or cellular components. nih.govacs.org This enables the study of complex biological systems with multiple interacting factors.

Advanced Bioimaging Research

This compound and its conjugates are valuable tools in advanced bioimaging research due to the fluorescent properties of the Cy5 moiety, which emits in the red/near-infrared spectrum. medchemexpress.comcaymanchem.com This spectral range is advantageous for imaging in biological tissues due to reduced autofluorescence and increased tissue penetration depth compared to dyes emitting at shorter wavelengths. mdpi.com

Bioorthogonally activated probes, which can be developed using click chemistry with alkyne-functionalized dyes like this compound, offer enhanced imaging precision by becoming fluorescent only upon reaction with a specific target. nih.govrsc.org This "turn-on" fluorescence minimizes background signal and allows for wash-free imaging. rsc.org

Real-time Monitoring of Molecular Interactions

The ability to site-specifically label biomolecules using this compound and bioorthogonal chemistry enables the real-time monitoring of molecular interactions and processes in living cells and organisms. acs.orgresearchgate.netspiedigitallibrary.org Fluorescently labeled probes can track the localization, movement, and interactions of target molecules.

For example, enzyme-triggered in situ self-assembly of probes containing Cy5 has been used for real-time monitoring of processes like drug delivery and release in tumors via bimodal imaging techniques combining fluorescence and photoacoustic imaging. acs.org Similarly, FRET-based systems utilizing Cy3 and Cy5 conjugated through bioorthogonal reactions have been developed to study molecular interactions and membrane permeability in real-time. nih.gov

While Cy5-based probes are widely used for imaging, challenges remain in long-term bioimaging due to photobleaching. mdpi.com However, advancements in probe design, including the use of aggregation-induced emission (AIE) principles in conjunction with click chemistry, are being explored to develop more photostable probes for extended imaging studies. researchgate.netmdpi.com

Super-resolution Imaging Techniques Development

Super-resolution microscopy techniques overcome the diffraction limit of light, allowing for the visualization of structures at the nanoscale, significantly improving spatial resolution compared to conventional light microscopy nih.govlistarfish.itwikipedia.orgphotonics.com. These techniques include Stimulated Emission Depletion (STED) microscopy, Stochastic Optical Reconstruction Microscopy (STORM), Photoactivated Localization Microscopy (PALM), and DNA-PAINT nih.govwikipedia.orgacs.orgacs.org. Fluorescent probes with specific photophysical properties, such as photoswitchability and high photon yield, are critical for achieving high resolution in these methods nih.gov.

Cy5 and its derivatives, including this compound, have been explored for their utility in super-resolution imaging, particularly in STORM and related localization-based techniques nih.govwikipedia.orgmicroscopyu.comresearchgate.net. STORM, for instance, relies on the temporal separation of fluorescence signals from individual molecules by switching them between fluorescent ("on") and dark ("off") states nih.govwikipedia.orgmicroscopyu.com. A super-resolution image is then reconstructed from the precise localization of these individual molecules over time nih.govnikon.com.

Cy5 is known to exhibit photoswitching behavior, which is essential for STORM imaging wikipedia.orgmicroscopyu.com. This photoswitching can be influenced by the imaging buffer composition, including the presence of reducing agents researchgate.net. Studies have characterized the performance of Cy5 and modified Cy5 dyes in STORM, evaluating parameters such as the number of photons emitted per switching event and the on-duration researchgate.netresearchgate.net.

The incorporation of an alkyne group in this compound facilitates its site-specific labeling of biomolecules through click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) peptide.comnih.gov. This bioorthogonal labeling strategy allows for the precise attachment of the fluorescent probe to target structures within cells, which is crucial for achieving high labeling density and specificity in super-resolution imaging experiments nih.govnih.gov. High labeling density is important because the effective spatial resolution in localization-based super-resolution microscopy can be limited by the distance between adjacent probes nih.gov.

Research findings indicate that click chemistry with Cy5 dyes can be used to label various cellular components for super-resolution imaging. For example, copper-catalyzed click chemistry with Cy5 fluorescent dyes has been used to decorate graphene nanoribbons, enabling their imaging with super-resolution microscopy techniques escholarship.org. The analysis of super-resolution images revealed apparent widths of these functionalized nanoribbons ranging between 40–50 nm escholarship.org. Another application involves the labeling of plasma membrane proteins and glycoconjugates using click chemistry with fluorophores like Alexa Fluor 647 alkyne and Cy5 DBCO, followed by dSTORM imaging nih.gov. These experiments showed that fluorophore concentrations in the range of 20–50 µM were required to maximize fluorescent signal, and copper-free SPAAC was found to be efficient for staining nih.gov. The labeling densities achieved in these studies ranged from 400 to 2000 localizations per µm² nih.gov.

While specific detailed research findings focusing solely on "this compound" in super-resolution imaging development within the search results are limited, the information on Cy5 and the application of click chemistry with Cy5 derivatives strongly supports the potential and relevance of this compound in this field. The alkyne handle allows for targeted covalent attachment, which is a key strategy for developing probes for super-resolution microscopy to ensure precise localization and high labeling efficiency.

Comparative Analysis and Methodological Advancements for Cy5-yne

Comparison with Other Cyanine Dyes and Alternative Fluorophores

Cyanine dyes, including the Cy series (Cy2, Cy3, Cy5, Cy7), are widely used in fluorescence imaging due to their favorable optical properties, such as high extinction coefficients and tunable emission spectra across visible and near-infrared (NIR) regions interchim.frbocsci.com. Cy5, specifically, emits in the far-red to near-infrared region (excitation/emission maxima of 650/680 nm for Cy5-YNE) caymanchem.com, which is advantageous for biological imaging due to reduced autofluorescence and deeper tissue penetration compared to shorter wavelengths nd.edu.

Alternative fluorophores encompass a broad range of dyes with different chemical structures and photophysical properties, such as fluorescein and rhodamine derivatives, Alexa Fluor dyes, DyLight dyes, and Atto dyes interchim.friu.eduplos.orglubio.ch. The choice of fluorophore depends heavily on the specific application, considering factors like excitation/emission spectra, brightness, photostability, environmental sensitivity, and compatibility with labeling chemistry.

Evaluation of Fluorescence Efficiency and Environmental Sensitivity

Fluorescence efficiency, often quantified by quantum yield and extinction coefficient, dictates the brightness of a dye. Cyanine dyes generally possess high molar absorption coefficients bocsci.com. However, the fluorescence quantum yield of cyanine dyes can be environmentally sensitive acs.org. Factors such as solvent polarity, dielectric constant, ionic strength, and viscosity can influence their fluorescence intensity acs.org. For instance, increased quantum efficiency is observed in viscous solvents that reduce torsional freedom of the dye backbone acs.org.

Cy5 itself has shown environmental sensitivity. Its fluorescence intensity can be affected by the surrounding electronic environment, which has been exploited for applications like enzyme determination where protein conformational changes upon binding can alter the fluorescence emission bocsci.com. In cellular environments, Cy5 has shown a 7% enhancement in fluorescence intensity compared to extracellular environments in one study, although other dyes like Dylight 649, Alexa647, and Alexa750 showed less sensitivity nih.gov. The sensitivity can also depend on the biomolecule to which the fluorophore is attached nih.gov. Compared to traditional fluorophores like fluorescein, cyanine dyes are generally considered more environmentally stable, with fluorescence emission being less sensitive to pH and organic mounting media interchim.fr. However, fluorescein is significantly more sensitive to pH, exhibiting a large decrease in fluorescence at lower pH values nih.gov.

Data on the specific fluorescence efficiency and environmental sensitivity of this compound compared directly to other alkyne-modified dyes or its parent Cy5 is not extensively detailed in the provided search results. However, the alkyne modification in this compound is typically introduced via a linker attached to the cyanine core caymanchem.com, which could potentially influence its photophysical properties compared to unconjugated Cy5 or Cy5 conjugated via other linkers.

Assessment of Photostability and Blinking Behavior

Photostability, the ability of a fluorophore to resist irreversible photodegradation upon excitation, and blinking, the temporary transitions to non-fluorescent dark states, are critical parameters for fluorescence imaging, especially in single-molecule studies and long-term live-cell imaging chemrxiv.orgnih.gov. Cyanine dyes, including Cy5, are known to be susceptible to photobleaching and blinking nih.govsigmaaldrich.com. Compared to more recently developed dyes like the Alexa Fluor family or Atto dyes, Cy dyes often exhibit lower photostability interchim.frsigmaaldrich.com. For example, in one study, a 30-minute exposure to a relatively low ozone concentration resulted in a 30% loss in fluorescence intensity for ON-Cy5, while sulfonated dyes like DY-647 and Alexa Fluor 647 were more stable sigmaaldrich.com. At higher ozone concentrations and prolonged exposure, Cy5 showed an 89% reduction in signal intensity, compared to 75% for Alexa Fluor 647 and 79% for DY-647, while Atto dyes showed minimal loss sigmaaldrich.com.

The photoswitching behavior of cyanine dyes, including Cy5, involves reversible transitions between a fluorescent state and a dark state, which contributes to blinking acs.org. This dark state can be formed by the addition of a thiol to the polymethine bridge of the cyanine dye acs.org. This reversible dark state formation, while detrimental to signal stability in standard imaging, has been instrumental in developing super-resolution microscopy techniques chemrxiv.org.

Strategies to enhance the photostability and reduce blinking of cyanine dyes, including Cy5, have been explored. These include the use of solution additives like oxygen scavengers and thiols chemrxiv.orgacs.org. Direct or proximal conjugation of photostabilizers such as cyclooctatetraene (COT), 4-nitrobenzyl alcohol (NBA), or Trolox to the Cy5 fluorophore has also been shown to enhance photostability and reduce blinking nih.gov. Coupling fluorophores to silver nanoparticles has also been demonstrated to suppress Cy5 blinking and reduce photobleaching nih.govscilit.com.

Specific data on the photostability and blinking behavior of this compound is not explicitly available in the search results. However, as a Cy5 derivative, it is likely to share some of the photophysical characteristics of the parent dye, although the alkyne modification and linker could potentially influence these properties.

Differences in Reactivity Profiles of Alkyne-Modified Dyes

The alkyne modification in this compound is a key feature that dictates its reactivity profile, primarily enabling its participation in click chemistry reactions, specifically the azide-alkyne cycloaddition caymanchem.compeptide.com. This reaction forms a stable triazole linkage and is highly selective, allowing for efficient labeling of azide-tagged biomolecules nih.govacs.org.

Comparing the reactivity of alkyne-modified dyes like this compound to other alkyne-modified dyes or alternative reactive groups on fluorophores is crucial for selecting appropriate labeling strategies. Traditional methods for labeling oligonucleotides, for example, often involved coupling amino groups to carboxylic acids via active esters, but these reactions can have limitations such as instability in alkaline buffers and decomposition in the presence of moisture acs.org. Michael-type reactions with maleimide or iodoacetamide modified fluorophores and thiol-labeled DNA are limited by electrophile instability and thiol dimerization acs.org. In contrast, azide-alkyne cycloaddition using alkyne-modified dyes offers high yields and the reactive partners are stable in aqueous buffers acs.org.

Alkyne-modified Cy3 and Cy5 dyes have been used in click chemistry for labeling proteins nih.gov. For these dyes to be effective, they must react specifically with azido-labeled proteins and not with proteins lacking the azide label nih.gov. Studies have shown that alkyne-Cy3 and alkyne-Cy5 can specifically tag azido-labeled proteins nih.gov.

Different alkyne moieties can exhibit different reactivity in click chemistry reactions. For instance, strained cycloalkynes are used in copper-free click chemistry (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC) to overcome the cytotoxicity associated with copper catalysts used in CuAAC rsc.orgthe-scientist.comnobelprize.orgrsc.org. While CuAAC is generally faster and more efficient with a broader scope nobelprize.orgacs.org, SPAAC offers biocompatibility for live-cell and in vivo applications rsc.orgthe-scientist.comnobelprize.orgrsc.org. The reactivity of strained alkynes can be influenced by factors like ring strain and the presence of electron-withdrawing groups rsc.orgresearchgate.net.

This compound, possessing a terminal alkyne, is primarily designed for CuAAC reactions with azides caymanchem.compeptide.com. Its reactivity would be compared to other terminal alkyne-modified dyes or strained alkyne-modified dyes depending on whether a copper-catalyzed or copper-free click chemistry approach is desired. The choice impacts reaction kinetics, biocompatibility, and potential side reactions rsc.orgthe-scientist.comnobelprize.orgrsc.org.

Strategies for Optimizing Performance in Complex Biological Environments

Optimizing the performance of this compound in complex biological environments requires addressing challenges such as background autofluorescence, non-specific binding, limited tissue penetration, and potential interactions with biological components that could affect fluorescence or reactivity rsc.orgacs.orgnih.gov.

Several strategies can be employed:

Spectral Selection: Utilizing the far-red to NIR emission of this compound helps minimize interference from autofluorescence of biological samples, which is typically lower at longer wavelengths nd.edursc.org.

Bioorthogonal Chemistry: The alkyne handle of this compound allows for targeted labeling using bioorthogonal reactions, such as click chemistry caymanchem.compeptide.com. This approach ensures that the dye reacts specifically with a modified target molecule (e.g., azide-tagged protein or nucleic acid) within a complex biological system without interfering with native biochemical processes rsc.orgthe-scientist.comrsc.orgpcbiochemres.commdpi.com. This site-specific labeling minimizes non-specific binding and reduces background signal.

Linker Design: The linker connecting the alkyne to the Cy5 core can be modified to improve solubility, reduce aggregation, and influence pharmacokinetics and biodistribution in vivo nd.edu. For example, incorporating ethylene glycol chains can enhance solubility and stability nd.edu.

Formulation: Encapsulating or conjugating this compound to nanomaterials can improve its delivery, targeting, and stability in biological environments nih.govrsc.org. Nanoparticle-based strategies can enhance tissue penetration and reduce off-target effects nih.govrsc.org.

Photostability Enhancement: While Cy5 can be prone to photobleaching and blinking, strategies discussed earlier, such as using photostabilizing additives or conjugating the dye to nanoparticles, can be applied to improve the performance of this compound in imaging experiments chemrxiv.orgnih.govnih.govscilit.com.

Fluorogenic Probes: Designing "turn-on" fluorescent probes where the fluorescence is quenched in the free state and becomes bright upon reaction with the target can significantly improve signal-to-noise ratio in biological imaging by reducing background fluorescence from unbound dye researchgate.net. While this compound itself is a fluorescent dye, it can be used in conjunction with strategies that achieve fluorogenicity upon conjugation.

Future Directions and Emerging Research Frontiers for Cy5-yne

Integration with Novel Bioorthogonal Chemistries

The alkyne moiety of Cy5-YNE serves as a key handle for participation in bioorthogonal reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). Future research directions involve integrating this compound with an expanding repertoire of novel bioorthogonal chemistries to enable more complex and precise labeling strategies in diverse biological environments. While CuAAC is widely used, the need for copper catalysts can be a limitation in live-cell or in vivo applications due to potential toxicity acs.org. This drives interest in copper-free alternatives like SPAAC, which utilizes strained alkynes. This compound, being a terminal alkyne, is a suitable reaction partner for azides in CuAAC medchemexpress.comabpbio.com. Its potential integration with other ligation chemistries, such as inverse electron-demand Diels-Alder (IEDDA) reactions involving tetrazines and strained dienophiles, is also an active area of exploration rsc.org. Combining this compound with novel bioorthogonal handles on biomolecules or synthetic materials could enable multi-labeling strategies or sequential reactions, allowing for the visualization and study of multiple biological targets or processes simultaneously with enhanced specificity and reduced background. The development of new, highly selective, and fast bioorthogonal reactions that are fully compatible with physiological conditions will further broaden the applicability of this compound as a fluorescent probe.

Exploration in Adaptive and Responsive Molecular Systems

The incorporation of fluorescent probes like this compound into adaptive and responsive molecular systems represents a significant emerging frontier. These systems are designed to change their properties or behavior in response to specific internal or external stimuli, such as changes in pH, temperature, light, or the presence of specific molecules or enzymes nih.gov. By conjugating this compound to responsive polymers, nanoparticles, or molecular switches, researchers can create probes whose fluorescence is activated, quenched, or shifted upon encountering a particular stimulus. This allows for the development of "smart" probes that can report on specific environmental conditions or biological events with high spatiotemporal control. For example, Cy5 derivatives have been explored in pH-responsive contexts , and the release of Cy5.5 from a nanoplatform triggered by enzymatic activity (MMP-13) has been demonstrated nih.gov. Future work could focus on designing systems where the alkyne handle of this compound is utilized to attach it to a variety of responsive scaffolds, enabling applications such as targeted imaging of disease biomarkers, monitoring drug delivery and release, or sensing changes in the cellular microenvironment.

Advancements in Computational-Experimental Synergies for Design and Application

The design and application of fluorescent probes and bioorthogonal reactions can greatly benefit from the synergistic integration of computational and experimental approaches uni.lunih.gov. Computational methods, such as molecular dynamics simulations and quantum mechanics calculations, can provide insights into the electronic properties of this compound, predict its reactivity with different bioorthogonal handles, and model its behavior within complex biological environments. This can aid in the rational design of new this compound derivatives with improved photophysical properties, enhanced biocompatibility, or increased reaction kinetics. Furthermore, computational modeling can help optimize experimental conditions for labeling reactions and predict potential off-target interactions. Experimental data, in turn, can be used to validate and refine computational models, creating a feedback loop that accelerates the discovery and development process nih.gov. The synergy between computational and experimental efforts is expected to play a crucial role in expanding the utility of this compound by enabling the design of highly specific probes and optimizing their performance for challenging applications in chemical biology and materials science.

Potential in Nanotechnology and Materials Science

This compound holds significant potential for applications in nanotechnology and materials science, particularly in the creation of functional nanomaterials and advanced materials with tailored optical properties. The alkyne group provides a convenient handle for conjugating this compound to a wide range of nanomaterials, including nanoparticles, nanotubes, and quantum dots, often via click chemistry nanografi.comfiveable.me. This allows for the creation of fluorescent nanomaterials that can be used for imaging, sensing, or drug delivery applications. For instance, conjugating this compound to targeted nanoparticles could enable their visualization and tracking within biological systems. Furthermore, this compound can be incorporated into polymeric materials or hydrogels to create fluorescent biomaterials for tissue engineering, diagnostics, or responsive drug delivery systems rsc.org. The ability to precisely control the placement and density of this compound within these materials through bioorthogonal reactions opens up possibilities for creating materials with precisely tuned optical properties and functions.

Q & A

Q. How can researchers leverage computational tools to predict this compound’s reactivity with non-canonical biomolecular targets?

- Answer: Perform molecular docking (AutoDock Vina) to screen this compound against protein databases (PDB) for potential off-target interactions. Validate predictions with SPR (surface plasmon resonance) binding assays and mutagenesis studies .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。